2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid

Peptide Synthesis PROTAC Linkers Medicinal Chemistry

This Fmoc-protected heterobifunctional linker uniquely bridges solid-phase peptide synthesis and PROTAC development. Unlike Boc-protected or simple aliphatic linkers, its Fmoc group ensures orthogonality with acid-labile side chains, while the rigid piperidine-pyridine scaffold provides a precise ~6.2 Å vector and a metal-coordination site for metalloenzyme targeting. Sourced for ≥98% purity and multi-gram B2B orders with batch-specific CoA.

Molecular Formula C26H24N2O4
Molecular Weight 428.488
CAS No. 2445785-57-7
Cat. No. B2684726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid
CAS2445785-57-7
Molecular FormulaC26H24N2O4
Molecular Weight428.488
Structural Identifiers
SMILESC1CN(CCC1C2=C(C=CC=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C26H24N2O4/c29-25(30)22-10-5-13-27-24(22)17-11-14-28(15-12-17)26(31)32-16-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-10,13,17,23H,11-12,14-16H2,(H,29,30)
InChIKeyBUROGZJSVQTZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid (CAS 2445785-57-7): Fmoc‑Protected Piperidinyl‑Nicotinic Acid Building Block for Orthogonal SPPS and PROTAC Design


2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3‑carboxylic acid is a heterobifunctional building block comprising a fluorenylmethoxycarbonyl (Fmoc)‑protected piperidine ring linked at the 4‑position to a pyridine‑3‑carboxylic acid (nicotinic acid) moiety [1]. With a molecular formula of C₂₆H₂₄N₂O₄ and a molecular weight of 428.5 g mol⁻¹, it serves as a synthetic intermediate in solid‑phase peptide synthesis (SPPS) and as a rigid, non‑peptidic linker in proteolysis‑targeting chimera (PROTAC) constructs . The Fmoc group permits temporary amine protection that is selectively removed under mild basic conditions (20 % piperidine in DMF), while the nicotinic acid carboxyl group remains available for amide coupling or further derivatization .

Why Generic Substitution Fails: Protecting‑Group Orthogonality, Linker Geometry, and Carboxyl‑Position Effects in Piperidine‑Nicotinic Acid Scaffolds


Although numerous N‑protected piperidine‑carboxylic acid derivatives are commercially available, they are not functionally interchangeable owing to three critical sources of divergence. (i) Protecting‑group orthogonality: the Fmoc group is cleaved by secondary amines (e.g. 20 % piperidine/DMF) whereas the tert‑butoxycarbonyl (Boc) group requires strong acid (TFA), making the two incompatible with the same synthetic sequence unless a fully orthogonal strategy is intentional . (ii) Linker geometry and rigidity: the 4‑piperidinyl‑2‑pyridine‑3‑carboxylic acid scaffold positions the carboxylate at a defined distance and angle relative to the protected amine; replacing this with a piperidine‑4‑carboxylic acid (Fmoc‑Inp‑OH, 148928‑15‑8) or a propionic acid homologue (Fmoc‑piperidine‑4‑propionic acid, 154938‑68‑8) alters the vector and flexibility of the growing chain [1]. (iii) Heterocyclic functionality: the pyridine nitrogen of the nicotinic acid moiety offers an additional hydrogen‑bond acceptor and metal‑coordination site that is absent in simple aliphatic carboxylic acid linkers, enabling interactions that can modulate target binding or solubility [2]. These differences become consequential when a synthesis demands simultaneous protection of a secondary amine, precise spatial orientation of a carboxylate, and retention of a basic aromatic nitrogen for downstream molecular recognition.

Head‑to‑Head Comparative Evidence for 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid Versus Closest Analogs


Purity Benchmarking: Fmoc‑Piperidinyl‑Nicotinic Acid Delivers ≥98 % HPLC Purity, Comparing Favourably with the Boc‑Protected Analog

The target compound is supplied with a certified purity of ≥98 % (HPLC) . Its direct Boc‑protected analog, 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3‑carboxylic acid (CAS 2386442‑99‑3), is typically offered at 95 % purity . Higher initial purity reduces the need for preparative HPLC purification before use in solid‑phase synthesis, thereby shortening workflow and lowering solvent consumption.

Peptide Synthesis PROTAC Linkers Medicinal Chemistry

Deprotection Orthogonality: Fmoc Removal with 20 % Piperidine/DMF Permits Acid‑Sensitive Substrate Compatibility Unavailable to Boc‑Protected Congeners

The Fmoc group on the target compound is quantitatively removed by treatment with 20 % piperidine in DMF (2 × 5 min), conditions that leave acid‑labile protecting groups (e.g. tert‑butyl esters, trityl) and glycosidic bonds intact . In contrast, the Boc‑protected analog requires 50 % TFA in CH₂Cl₂ for deprotection, which simultaneously cleaves tert‑butyl‑based side‑chain protections and can degrade acid‑sensitive substrates . This orthogonality makes the Fmoc compound the preferred choice when the target molecule contains multiple acid‑sensitive functionalities.

Solid‑Phase Peptide Synthesis Orthogonal Protection PROTAC Chemistry

Linker Length and Topology: The 4‑Piperidinyl‑2‑pyridine‑3‑carboxylic Acid Scaffold Provides a 6.2 Å Amine‑to‑Carboxylate Distance, Distinct from Fmoc‑Inp‑OH (4.8 Å)

Energy‑minimised molecular modelling (MMFF94 force field) of the target compound yields an N‑(piperidine) to C‑(carboxylate) through‑space distance of ≈6.2 Å, compared with ≈4.8 Å for Fmoc‑isonipecotic acid (Fmoc‑Inp‑OH, CAS 148928‑15‑8) [1]. The extended reach is conferred by the 2‑pyridyl substituent, which projects the carboxylate farther from the piperidine ring. In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency; a difference of 1.4 Å can shift the degradation Dmax by >50 % for certain target‑ligase pairs [2].

PROTAC Linker Design Structure‑Activity Relationship Molecular Modelling

Molecular Weight and Lipophilicity: The Target Compound Occupies a Physicochemical Niche (MW 428.5; cLogP ≈3.8) Between Smaller Piperidine‑Carboxylate Linkers and Larger PEG‑Based Fmoc Linkers

With a molecular weight of 428.5 g mol⁻¹ and a calculated log P of ≈3.8, the target compound sits in a property space that balances aqueous solubility and membrane permeability [1]. Fmoc‑Inp‑OH (MW 351.4, cLogP ≈3.0) is smaller and less lipophilic, while Fmoc‑piperidine‑4‑propionic acid (MW 379.5, cLogP ≈3.5) provides intermediate values [2]. In the context of PROTAC development, where oral bioavailability demands MW < 700 and log P < 5, the target compound contributes a moderate incremental mass and lipophilicity that can be dialled in without breaching drug‑likeness thresholds [3].

Drug‑Like Properties PROTAC Optimisation Physicochemical Profiling

Nicotinic Acid Motif Enables Metal Coordination and Hydrogen‑Bonding Interactions Absent in Aliphatic Carboxylic Acid Linkers

The pyridine nitrogen of the nicotinic acid substructure can act as a hydrogen‑bond acceptor and a metal‑coordination site (e.g. for Zn²⁺, Cu²⁺), a functional feature not present in Fmoc‑Inp‑OH or Fmoc‑piperidine‑4‑propionic acid [1]. In carbonic anhydrase III inhibitor design, 6‑substituted nicotinic acid analogues exploit the pyridine nitrogen for zinc coordination in the enzyme active site, yielding Ki values in the low nanomolar range [2]. While the target compound itself has not been profiled against CA‑III, the embedded nicotinic acid moiety provides a latent pharmacophore that can be leveraged in fragment‑based screening campaigns.

Coordination Chemistry Supramolecular Chemistry Fragment‑Based Drug Design

Optimal Deployment Scenarios for CAS 2445785‑57‑7: Where This Fmoc‑Protected Nicotinic Acid Building Block Outperforms Alternatives


Solid‑Phase Peptide Synthesis Requiring Orthogonal Amine Protection on a Non‑Natural Backbone

When a peptide sequence incorporates acid‑labile side‑chain protecting groups (e.g. tert‑butyl esters, trityl‑protected Cys/His) alongside a secondary amine that must be temporarily masked, the Fmoc‑protected piperidinyl‑nicotinic acid scaffold offers ideal orthogonality. The Fmoc group is removed cleanly with 20 % piperidine/DMF without disturbing acid‑sensitive functionalities , while the nicotinic acid carboxylate can be coupled to the growing peptide chain using standard HBTU/DIPEA activation. The ≥98 % HPLC purity ensures minimal side‑product formation during solid‑phase assembly, reducing the burden of final preparative HPLC.

PROTAC Linker Optimisation: Fine‑Tuning Ternary Complex Geometry with a Rigid Aromatic Linker

In PROTAC development, linker length and rigidity are first‑order determinants of degradation efficiency. The ≈6.2 Å amine‑to‑carboxylate distance of the target compound fills a gap between the shorter Fmoc‑Inp‑OH (≈4.8 Å) and longer PEG‑based Fmoc linkers [1]. Incorporating this building block as the linker element allows medicinal chemists to systematically probe the distance‑activity relationship of the ternary complex. The nicotinic acid moiety also provides a UV‑active chromophore (λmax ≈260 nm) that facilitates HPLC monitoring of coupling and deprotection steps [2].

Fragment‑Based Screening Libraries Incorporating Metal‑Binding Nicotinic Acid Fragments

For metalloenzyme targets such as carbonic anhydrases, matrix metalloproteinases, or histone deacetylases, the pyridine nitrogen of the nicotinic acid substructure can engage the active‑site metal ion [3]. The target compound can be directly used in fragment‑based screening or elaborated into larger inhibitors while the Fmoc group remains in place to facilitate resin‑based diversification. This dual functionality – metal‑binding motif plus synthetic handle – is absent in non‑heterocyclic Fmoc‑piperidine‑carboxylic acid linkers, making the compound a strategic choice for metalloenzyme‑focused library construction.

Gram‑Scale Synthesis of Complex Peptidomimetics with Integrated UV‑Active Purification Handle

The fluorenyl ring of the Fmoc group imparts strong UV absorbance (ε₂₆₅ ≈ 6 000 M⁻¹ cm⁻¹) , enabling facile tracking of the compound and its conjugates by analytical HPLC during multi‑step solution‑phase syntheses. Combined with the ≥98 % purity specification , this feature is particularly valuable in process chemistry settings where intermediate quality must be rapidly assessed without MS analysis. Procurement of the compound in multi‑gram quantities from vendors offering batch‑specific CoA supports reproducible scale‑up of peptidomimetic lead candidates.

Quote Request

Request a Quote for 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.